N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N'-(4-nitrophenyl)ethane-1,2-diamine
Description
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine is a complex organic compound that features a furan ring substituted with a 2-fluorophenyl group and a nitrophenyl group attached to an ethane-1,2-diamine backbone
Properties
Molecular Formula |
C19H18FN3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-N'-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H18FN3O3/c20-18-4-2-1-3-17(18)19-10-9-16(26-19)13-21-11-12-22-14-5-7-15(8-6-14)23(24)25/h1-10,21-22H,11-13H2 |
InChI Key |
PZVVVWYXCMSZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNC3=CC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2-Fluorophenyl Group: The furan ring is then substituted with a 2-fluorophenyl group using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Attachment of Ethane-1,2-Diamine Backbone: The ethane-1,2-diamine backbone is introduced through a nucleophilic substitution reaction.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the compound to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-methylphenyl)ethane-1,2-diamine
- N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine
- N-{[5-(2-fluorophenyl)thiophene-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine
Uniqueness
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of new drugs and materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
